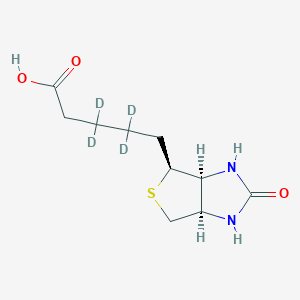
rac Biotin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Biotin-d4: is a stable isotope-labeled compound of biotin, also known as vitamin B7. It is a water-soluble vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a coenzyme in carboxylation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Biotin-d4 involves the incorporation of deuterium atoms into the biotin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: rac Biotin-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce biotin sulfoxide or biotin sulfone, while reduction reactions may yield biotin or its reduced derivatives .
Wissenschaftliche Forschungsanwendungen
rac Biotin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of biotin-dependent enzymes and their roles in metabolic processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting biotin-related metabolic disorders.
Industry: Applied in the production of biotin-enriched products and supplements
Wirkmechanismus
rac Biotin-d4 exerts its effects by acting as a coenzyme for carboxylase enzymes. These enzymes are involved in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The deuterium atoms in this compound provide a unique advantage in studying these pathways, as they allow for precise tracking and analysis of the compound’s interactions and transformations .
Vergleich Mit ähnlichen Verbindungen
rac Biotin-d4 is unique due to its stable isotope labeling, which distinguishes it from other biotin compounds. Similar compounds include:
Biotin (Vitamin B7): The non-labeled form of biotin, commonly found in dietary supplements.
Biotin-d2: A partially deuterated form of biotin with two deuterium atoms.
Biotin-d8: A fully deuterated form of biotin with eight deuterium atoms
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and analysis are required.
Eigenschaften
Molekularformel |
C10H16N2O3S |
|---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-3,3,4,4-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i1D2,2D2 |
InChI-Schlüssel |
YBJHBAHKTGYVGT-CCSQOTJNSA-N |
Isomerische SMILES |
[2H]C([2H])(C[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C([2H])([2H])CC(=O)O |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
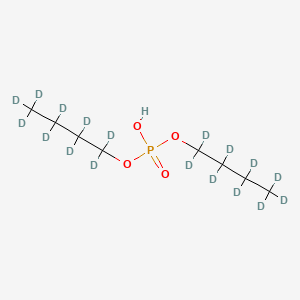
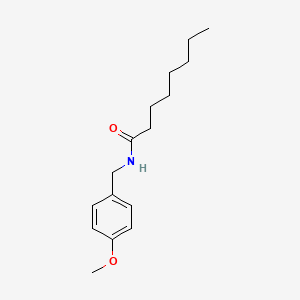
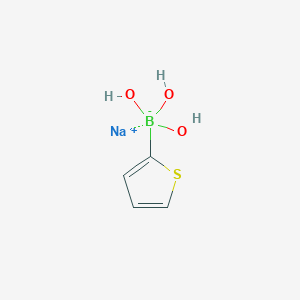

![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
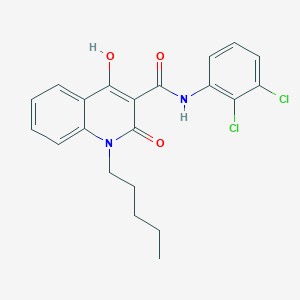
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)

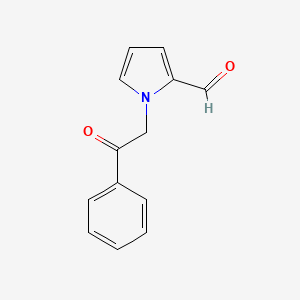
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
